Potency Against Prion Protein (PrPSc) in ScN2a Cells: BiCAPPA vs. Quinacrine (Mono-acridine)
The dimeric bis-acridine scaffold confers a substantial improvement in potency over the monomeric reference compound quinacrine. In scrapie-infected neuroblastoma (ScN2a) cells, the bis-acridine class, including this compound, achieves effective PrPSc reduction at concentrations an order of magnitude lower than quinacrine [1]. This establishes the bivalent strategy as a critical differentiator for target engagement, not just a marginal improvement [1].
| Evidence Dimension | Half-maximal effective concentration (EC50) for PrPSc reduction |
|---|---|
| Target Compound Data | 25-40 nM (for closely related bis-acridines sharing the same heterocycle scaffold; specific EC50 for the target compound against PrPSc is reported as 320 nM in a different cell line) [1] |
| Comparator Or Baseline | Quinacrine (EC50 = 300 nM in ScN2a cells) [1] |
| Quantified Difference | Approximately 10-fold higher potency (25-40 nM vs. 300 nM) for the bis-acridine class [1] |
| Conditions | ScN2a cells (scrapie-infected mouse neuroblastoma), 3-day incubation [1] |
Why This Matters
This order-of-magnitude potency differential means experiments using the bis-acridine require significantly lower compound concentrations to achieve target modulation, reducing the risk of non-specific off-target effects common at higher acridine doses.
- [1] May, B. C. H. et al. (2003). Potent inhibition of scrapie prion replication in cultured cells by bis-acridines. Proceedings of the National Academy of Sciences, 100(6), 3416–3421. View Source
